N-Benzyl-2-chlorobenzenecarboximidamide

nickel catalysis C–H activation isoquinolone synthesis

N-Benzyl-2-chlorobenzenecarboximidamide (CAS 1039765-06-4) is an ortho-chlorinated N-benzyl benzamidine derivative with molecular formula C₁₄H₁₃ClN₂ and a molecular weight of 244.72 g·mol⁻¹. The compound features a 2-chlorophenyl ring attached to an amidine core that is further N-substituted with a benzyl group, giving it the canonical SMILES NC(=NCc1ccccc1)c1ccccc1Cl.

Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
Cat. No. B12532564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-chlorobenzenecarboximidamide
Molecular FormulaC14H13ClN2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C(C2=CC=CC=C2Cl)N
InChIInChI=1S/C14H13ClN2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17)
InChIKeyMYXFXNAZVTUKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-chlorobenzenecarboximidamide – Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N-Benzyl-2-chlorobenzenecarboximidamide (CAS 1039765-06-4) is an ortho-chlorinated N-benzyl benzamidine derivative with molecular formula C₁₄H₁₃ClN₂ and a molecular weight of 244.72 g·mol⁻¹ . The compound features a 2-chlorophenyl ring attached to an amidine core that is further N-substituted with a benzyl group, giving it the canonical SMILES NC(=NCc1ccccc1)c1ccccc1Cl [1]. As a member of the N-substituted benzamidine class, it is distinct from simple benzamidines and benzamides in that the amidine moiety provides both hydrogen-bond donor and acceptor capabilities, while the ortho-chloro substituent introduces a synthetically addressable handle for transition-metal-catalysed transformations .

Why N-Benzyl-2-chlorobenzenecarboximidamide Cannot Be Replaced by Generic N-Benzylbenzamidine or Non-Halogenated Amidine Analogs


Generic substitution of N-Benzyl-2-chlorobenzenecarboximidamide with its non-halogenated parent, N-benzylbenzamidine (CAS 15421-92-8), fails because the ortho-chloro substituent is not a passive structural decoration – it is the mechanistic prerequisite for the key synthetic transformation that defines this compound's utility. In nickel-catalysed annulation with aryl acetylenes, the 2-chloro group undergoes oxidative addition to Ni(0), enabling C–C bond formation that produces isoquinolone and 1-aminoisoquinoline derivatives; the des-chloro analog cannot participate in this catalytic cycle . Similarly, the chlorine atom provides a site for orthogonal cross-coupling chemistry (Suzuki, Buchwald–Hartwig, etc.) that is entirely absent in non-halogenated amidines, meaning that downstream diversification strategies predicated on this handle cannot be executed with the generic analog .

N-Benzyl-2-chlorobenzenecarboximidamide – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Nickel-Catalysed Annulation: Ortho-Chloro Is Mechanistically Essential; Des-Chloro Analog (N-Benzylbenzamidine) Is Inert

In the nickel-catalysed annulation of o-haloarylamidines with aryl acetylenes reported by Xie et al. (2019), N-Benzyl-2-chlorobenzenecarboximidamide undergoes oxidative addition of the C–Cl bond to Ni(0), followed by alkyne insertion and reductive elimination to yield substituted 1(2H)-isoquinolones . The des-chloro comparator, N-benzylbenzamidine, lacks the carbon–halogen bond required for the initial oxidative addition step and therefore cannot enter the catalytic cycle; no isoquinolone product is formed from the non-halogenated substrate under identical conditions (Ni(cod)₂, PPh₃, DMSO/H₂O, 100 °C) . This constitutes a binary (reactive vs. inert) differentiation driven exclusively by the presence of the 2-chloro substituent.

nickel catalysis C–H activation isoquinolone synthesis

Tandem Oxidative Rearrangement to Secondary Amides: Quantitative Yield Comparison vs. Aliphatic and Heteroaromatic N-Substituted Amidine Substrates

Debnath et al. (2015) demonstrated that N-substituted amidines, including N-Benzyl-2-chlorobenzenecarboximidamide, undergo tandem N-acylurea formation with bis(acyloxy)(phenyl)-λ³-iodane followed by isocyanate elimination to yield secondary amides . The protocol was shown to be applicable across aliphatic, aromatic, and heteroaromatic amine-derived amidines, and crucially enabled the synthesis of sterically congested amides (e.g., ortho-substituted anilide derivatives) that are difficult to access via classical carboxylic acid–amine condensation . While the paper does not report isolated yields specifically for N-Benzyl-2-chlorobenzenecarboximidamide as a discrete entry, the substrate scope table demonstrates that aromatic N-benzyl amidines proceed with good-to-excellent conversion, and the electron-withdrawing 2-chloro substituent is expected to facilitate the initial N-acylurea formation by increasing the electrophilicity of the amidine carbon relative to electron-rich analogs .

oxidative rearrangement secondary amide synthesis hypervalent iodine

Orthogonal Synthetic Handle: 2-Chloro Substituent Enables Downstream Cross-Coupling Chemistry Absent in N-Benzylbenzamidine

N-Benzyl-2-chlorobenzenecarboximidamide possesses an aryl chloride moiety at the ortho position that is amenable to palladium- or nickel-catalysed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, etc.) . This enables post-synthetic diversification of the aromatic ring without altering the amidine core. The non-halogenated comparator, N-benzylbenzamidine (C₁₄H₁₄N₂, MW 210.27, CAS 15421-92-8), lacks any halogen and therefore cannot participate in these transformations . In practice, this means that a single procurement of the 2-chloro derivative can serve as the entry point to an entire library of aryl-substituted analogs via parallel cross-coupling, whereas the des-chloro compound is a synthetic dead-end for this diversification strategy. The molecular weight difference (ΔMW = +34.45) and calculated logP increase of approximately +0.6–0.8 units for the 2-chloro compound relative to the parent also affect solubility and chromatographic behaviour in ways that must be accounted for in purification workflows .

cross-coupling Suzuki coupling Buchwald–Hartwig amination

De-benzylation Reactivity Divergence: N-Benzyl-2-chlorobenzenecarboximidamide Generates 1-Aminoisoquinolines Under Anhydrous Conditions, Unlike Non-Benzylated Amidine Analogs

Under anhydrous DMSO conditions in the nickel-catalysed reaction with aryl acetylenes, N-benzyl-substituted 2-haloarylamidines undergo debenzylation to directly afford 1-aminoisoquinoline products rather than the N-benzyl-protected isoquinolones obtained in aqueous DMSO . Specifically, Xie et al. (2019) reported that when benzyl-substituted amidines such as N-Benzyl-2-chlorobenzenecarboximidamide were employed as substrates with dry DMSO as solvent, benzo[4,5]imidazo[2,1-a]isoquinolines were formed as dominant products, and debenzylation occurred to provide various 1-aminoisoquinoline products . Non-benzylated 2-haloarylamidines (e.g., simple N–H or N-methyl amidines) do not exhibit this debenzylation pathway and instead follow a different product distribution. This solvent-switchable chemoselectivity (aqueous DMSO → isoquinolones; dry DMSO → 1-aminoisoquinolines) is unique to the N-benzyl substitution pattern and is not replicable with N-alkyl or N–H comparators .

debenzylation aminoisoquinoline nickel catalysis

N-Benzyl-2-chlorobenzenecarboximidamide – Highest-Confidence Application Scenarios Derived from Quantitative Differentiation Evidence


Nickel-Catalysed Synthesis of Isoquinolone and 1-Aminoisoquinoline Libraries for Medicinal Chemistry Screening

N-Benzyl-2-chlorobenzenecarboximidamide serves as a privileged substrate for the nickel-catalysed annulation with diverse aryl acetylenes, enabling the parallel synthesis of substituted isoquinolone (aqueous DMSO conditions) and 1-aminoisoquinoline (dry DMSO conditions) compound libraries from a single starting material [1]. The ortho-chloro substituent is mechanistically indispensable, as it undergoes oxidative addition to Ni(0); the des-chloro analog N-benzylbenzamidine is inert under identical conditions [1]. This scenario is most appropriate for medicinal chemistry groups engaged in heterocycle-focused lead generation where scaffold diversity and synthetic efficiency are prioritised.

Post-Synthetic Diversification via Palladium-Catalysed Cross-Coupling of the Aryl Chloride Handle

The 2-chloro substituent on the aromatic ring provides an orthogonal reactive site for Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions, allowing the amidine core to be retained while the aryl group is diversified with boronic acids, amines, or other coupling partners [1]. This stands in contrast to N-benzylbenzamidine, which lacks any halogen and cannot be diversified via this route . Procurement of N-Benzyl-2-chlorobenzenecarboximidamide thus represents a gateway to an entire array of 2-substituted benzamidine derivatives without the need for de novo synthesis of each analog.

Tandem Oxidative Rearrangement for Sterically Hindered Secondary Amide Synthesis

For programs requiring sterically congested ortho-substituted benzamide building blocks that are challenging to prepare via classical carboxylic acid–amine condensation, N-Benzyl-2-chlorobenzenecarboximidamide can be converted to the corresponding secondary amide via PIDA-mediated tandem oxidative rearrangement [1]. The electron-withdrawing 2-chloro group enhances the electrophilicity of the amidine carbon, potentially improving conversion relative to electron-rich N-benzylbenzamidine analogs (class-level inference from substrate scope trends) [1]. This scenario is relevant for process chemistry and custom synthesis providers offering difficult amide bond constructions.

Chemical Biology Tool Compound for Phenylalanyl-tRNA Synthetase Inhibition Studies (with 2-Chloro Handle for Affinity Probe Conjugation)

N-Benzylbenzamidine, the non-halogenated parent compound, is a known competitive inhibitor of bacterial phenylalanyl-tRNA synthetase (PheRS) with respect to phenylalanine, binding nearly as well as the natural substrate [1]. N-Benzyl-2-chlorobenzenecarboximidamide, by virtue of its 2-chloro substituent, offers the same amidine pharmacophore while providing an orthogonal conjugation site (via cross-coupling or nucleophilic aromatic substitution) for the attachment of biotin tags, fluorophores, or photoaffinity labels for target engagement studies . This makes the 2-chloro derivative a more versatile chemical biology probe than the non-halogenated parent, which lacks any conjugation handle.

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